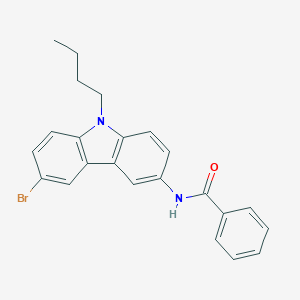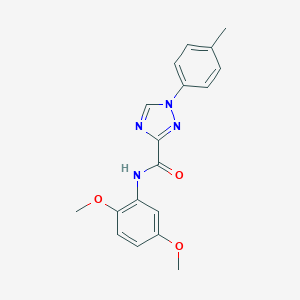
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide, also known as NBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the carbazole family, which is known for its diverse biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in cancer cell growth and inflammation. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer cells and is involved in the production of inflammatory mediators. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression and are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been shown to have a range of biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant activities. In vitro studies have shown that N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide can inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and prostate cancer cells. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has also been shown to reduce the production of inflammatory mediators and oxidative stress markers in vitro and in vivo, indicating its potential as an anti-inflammatory and antioxidant agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide in lab experiments include its high yield of synthesis, low cost, and diverse biological and pharmacological activities. However, the limitations of using N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide, including its potential applications in the treatment of cancer, inflammation, and oxidative stress. Further studies are needed to elucidate the mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide and to identify its molecular targets. In addition, the development of new synthesis methods and the modification of the chemical structure of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide may lead to the discovery of more potent and selective analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide involves a multi-step process that starts with the bromination of 9-butylcarbazole. This is followed by the reaction of the brominated carbazole with 4-aminobenzamide in the presence of a catalyst to form N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide. The yield of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide obtained through this method is relatively high, making it a cost-effective and efficient method for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In the field of organic electronics, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. In optoelectronics, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its excellent light harvesting and electron injection properties. In medicinal chemistry, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been studied for its potential anticancer and anti-inflammatory activities.
Eigenschaften
Produktname |
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide |
|---|---|
Molekularformel |
C23H21BrN2O |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
N-(6-bromo-9-butylcarbazol-3-yl)benzamide |
InChI |
InChI=1S/C23H21BrN2O/c1-2-3-13-26-21-11-9-17(24)14-19(21)20-15-18(10-12-22(20)26)25-23(27)16-7-5-4-6-8-16/h4-12,14-15H,2-3,13H2,1H3,(H,25,27) |
InChI-Schlüssel |
BNXJAELZVIVHRC-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
Kanonische SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)
![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)







